325-Fold Inhibitor Potency Gain over Proline in Prolyl 4-Hydroxylase Inhibition
In a direct head-to-head comparison using prolyl 4-hydroxylase enzyme assays, a tetrapeptide incorporating 5-oxaproline (N-Dansyl-Gly-Phe-5-oxaPro-Gly-OEt) exhibited a Ki of 1.6 µM, whereas the corresponding proline-containing control peptide (N-Cbz-Gly-Phe-Pro-Gly-OEt) showed a Km of 520 µM [1]. The oxaproline-containing sequence was explicitly reported as 'more active than the corresponding proline derivatives' [1]. The ~325-fold difference between the oxaproline Ki and the proline Km demonstrates that the 1,2-oxazolidine-5-carboxylic acid scaffold is not a silent structural analog but a functionally superior replacement in this enzyme system.
| Evidence Dimension | Enzyme Inhibition Potency (Prolyl 4-Hydroxylase) |
|---|---|
| Target Compound Data | Ki = 1.6 µM (N-Dansyl-Gly-Phe-5-oxaPro-Gly-OEt) |
| Comparator Or Baseline | Km = 520 µM (N-Cbz-Gly-Phe-Pro-Gly-OEt) |
| Quantified Difference | ~325-fold lower Ki vs comparator Km (5-oxaproline-containing peptide substantially more potent than proline-containing analog) |
| Conditions | In vitro prolyl 4-hydroxylase enzyme inhibition assay; Fe2+-dependent dioxygenase from chick embryo; peptide substrates with oxaproline (Opr) vs proline (Pro) at the Xaa position |
Why This Matters
A >300-fold potency advantage means that researchers requiring sub-micromolar prolyl 4-hydroxylase inhibitors must select the 5-oxaproline building block, as generic proline analogs fail to achieve this potency range.
- [1] Moon, H.-S.; Begley, T. P. Inhibition of Prolyl 4-Hydroxylase by Oxaproline Tetrapeptides In Vitro and Mass Analysis for the Enzymatic Reaction Products. Biotechnol. Bioprocess Eng. 2000, 5 (1), 61–64. View Source
